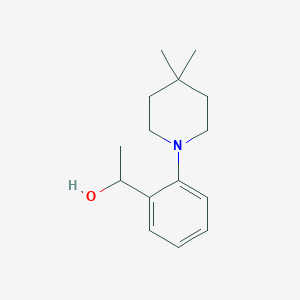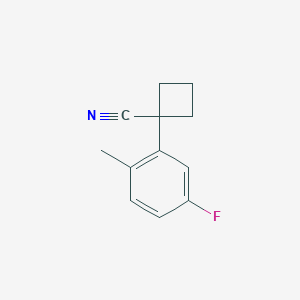![molecular formula C11H12FN5O B11722078 1-[(3-fluorophenyl)methyl]-N-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide](/img/structure/B11722078.png)
1-[(3-fluorophenyl)methyl]-N-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3-fluorophenyl)methyl]-N-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide is a synthetic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by its unique structure, which includes a fluorophenyl group, a triazole ring, and a carboximidamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-fluorophenyl)methyl]-N-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using the Huisgen 1,3-dipolar cycloaddition reaction, commonly known as “click chemistry.” This reaction involves the cycloaddition of an azide and an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Formation of the Carboximidamide Moiety: The carboximidamide group can be synthesized by reacting an amine with a suitable carbonyl compound under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
1-[(3-fluorophenyl)methyl]-N-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles depending on the type of substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield reduced derivatives, and substitution may yield substituted triazole derivatives.
科学研究应用
1-[(3-fluorophenyl)methyl]-N-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, the compound is used to study enzyme inhibition, protein-ligand interactions, and cellular pathways.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-[(3-fluorophenyl)methyl]-N-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes, while in anticancer applications, it may interfere with cellular signaling pathways.
相似化合物的比较
Similar Compounds
- 1-[(4-fluorophenyl)methyl]-N-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide
- 1-[(3-chlorophenyl)methyl]-N-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide
- 1-[(3-bromophenyl)methyl]-N-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide
Uniqueness
1-[(3-fluorophenyl)methyl]-N-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide is unique due to the presence of the fluorophenyl group, which imparts specific electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
属性
IUPAC Name |
1-[(3-fluorophenyl)methyl]-N'-hydroxy-5-methyltriazole-4-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN5O/c1-7-10(11(13)15-18)14-16-17(7)6-8-3-2-4-9(12)5-8/h2-5,18H,6H2,1H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOJWTVYOUTCSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC(=CC=C2)F)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

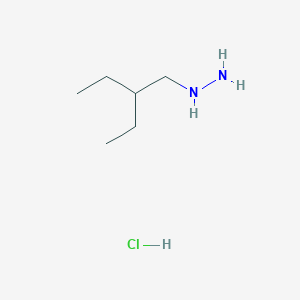
![3-[ethoxy(ethyl)phosphoryl]prop-2-enoic acid](/img/structure/B11722007.png)
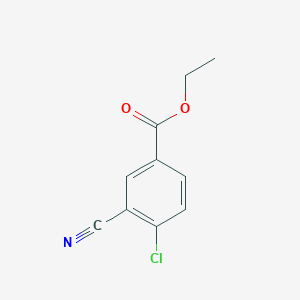
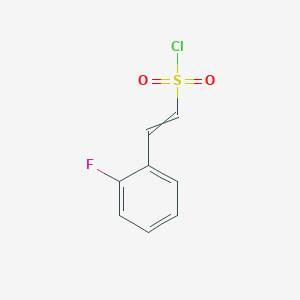
![1-[2-(2-Methoxyphenyl)-1,3-dioxolan-2-yl]methanamine](/img/structure/B11722020.png)
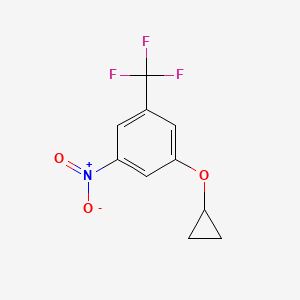
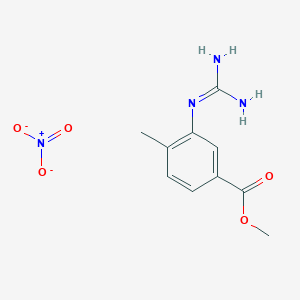
![(S)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11722033.png)

